Dinoprost

Descripción general

Descripción

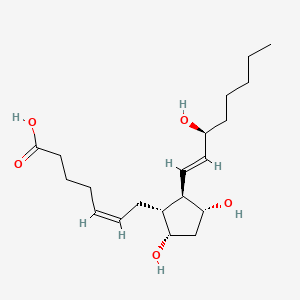

Dinoprost, also known as Prostaglandin F2 alpha, is a naturally occurring prostaglandin . It is used for aborting second-trimester pregnancy (between the twelfth to eighteenth week of gestation) and in incomplete abortion or for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life . It is also used at low doses for medically indicated induction of labor at term .

Molecular Structure Analysis

Dinoprost belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .

Physical And Chemical Properties Analysis

Dinoprost has a molecular formula of C20H34O5 and a molecular weight of 354.5 g/mol . It occurs as a white to off-white, very hygroscopic, crystalline powder .

Aplicaciones Científicas De Investigación

Induction of Labor

Dinoprost is used in the induction of labor . It stimulates myometrial contractions similar to those that occur during labor at term . This stimulation is usually sufficient to cause abortion .

Cervical Ripening

Dinoprost plays a role in cervical ripening . It helps in the relaxation of the cervix, preparing it for labor .

Intra-Arterial Vasodilation

Dinoprost is also used as a vasodilator in angiography . It is injected intra-arterially to assist in this procedure .

Inhibition of Steroidogenesis

Dinoprost inhibits steroidogenesis by corpora lutea . This effect is part of its broader impact on the female reproductive system .

Lysis of Corpora Lutea

Dinoprost can potentially cause lysis of corpora lutea . This is another aspect of its role in the female reproductive system .

Bone Resorption

Dinoprost stimulates osteoblasts to release factors which stimulate bone resorption by osteoclasts . This indicates its potential application in the field of orthopedics .

Mecanismo De Acción

Target of Action

Dinoprost, also known as Prostaglandin F2α (PGF2α), primarily targets the myometrium of the gravid uterus and the corpus luteum . The myometrium is the middle layer of the uterine wall, consisting mainly of uterine smooth muscle cells, and the corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy.

Mode of Action

Dinoprost stimulates myometrial contractions via its interaction with prostaglandin receptors in the gravid uterus . These contractions are similar to those that occur in the term uterus during labor . Dinoprost also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone .

Biochemical Pathways

Dinoprost is involved in the arachidonic acid metabolism pathway . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This suggests that Dinoprost and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Pharmacokinetics

The elimination half-life of Dinoprost is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Result of Action

The result of Dinoprost’s action is the initiation of rhythmical uterine contractions which, if continued for a sufficient time, are capable of expelling the contents of the uterus . This makes Dinoprost effective for inducing labor or abortion, as well as treating nonmetastatic gestational trophoblastic disease .

Action Environment

The action of Dinoprost is dependent on the number of receptors on the corpus luteum membrane

Safety and Hazards

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Record name | dinoprost | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinoprost | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022946 | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/ | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dinoprost | |

Color/Form |

NATURAL FORM, CRYSTALS | |

CAS RN |

551-11-1, 23518-25-4 | |

| Record name | Prostaglandin F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Prostaglandin F2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-35 °C | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

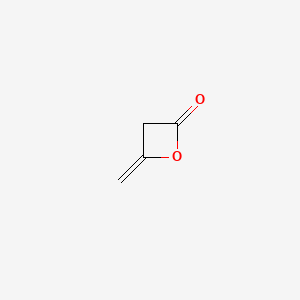

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

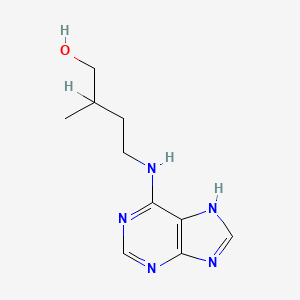

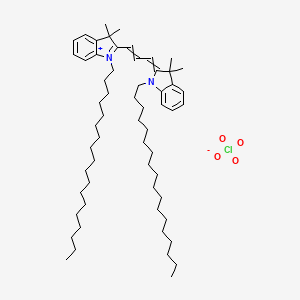

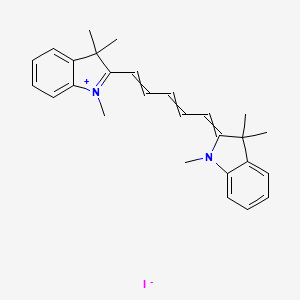

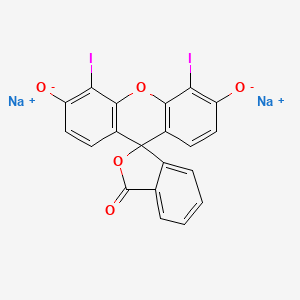

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of dinoprost, and how does it exert its effects?

A1: Dinoprost primarily targets the prostaglandin F2α receptor (FP receptor) [, , ]. Upon binding to the FP receptor, dinoprost initiates a cascade of intracellular signaling events, including the release of arachidonic acid and the activation of protein kinase C []. These downstream effects ultimately lead to luteolysis, the regression of the corpus luteum, a crucial event in the estrous cycle [, , , ].

Q2: How does the direct injection of dinoprost into the corpus luteum compare to intramuscular administration in terms of its effects on luteal function?

A2: Research suggests that direct injection of dinoprost into the corpus luteum can induce luteolysis at lower doses than those required for intramuscular administration []. This method also leads to a more rapid decline in progesterone levels and increased blood flow to the corpus luteum [].

Q3: How does dinoprost impact steroidogenesis within the corpus luteum?

A3: Dinoprost, at a dosage of 2.5mg injected directly into the corpus luteum, effectively initiates the luteolytic cascade. This is evidenced by a decrease in the mRNA levels of steroidogenic acute regulatory protein (STAR), a key protein involved in steroidogenesis, alongside an increase in the mRNA levels of receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), indicators of necroptosis [].

Q4: What is the molecular formula and weight of dinoprost?

A4: Dinoprost has a molecular formula of C20H32O5 and a molecular weight of 352.47 g/mol [].

Q5: Is there any spectroscopic data available for dinoprost?

A5: While the provided research does not delve into detailed spectroscopic data, dinoprost, like other prostaglandins, can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q6: What are the primary applications of dinoprost in veterinary medicine?

A6: Dinoprost is widely used for estrus synchronization, induction of abortion, and treatment of reproductive disorders in various species, including cows, sows, ewes, and mares [, , , , , , , ].

Q7: How effective is dinoprost in inducing abortion in swine?

A7: Studies indicate that the efficacy of dinoprost in inducing abortion in swine varies depending on the dosage and treatment regimen []. While a single dose of 20mg dinoprost tromethamine resulted in a 36.4% abortion rate, a two-dose regimen (10mg followed by another 10mg after 12 hours) achieved a 100% abortion rate [].

Q8: What factors can affect the efficacy of dinoprost in inducing luteolysis?

A8: Research highlights that the stage of the estrous cycle significantly impacts dinoprost's efficacy [, ]. For instance, corpora lutea in pigs were found to be refractory to both dinoprost and cloprostenol sodium at day 7 of the estrous cycle []. Additionally, higher progesterone levels at the time of dinoprost administration are associated with a greater likelihood of complete luteolysis [].

Q9: Is there evidence to suggest dinoprost can be used to treat conditions beyond reproductive issues in animals?

A9: While primarily known for its reproductive applications, research suggests potential for dinoprost in other areas. One study found that dinoprost, when administered before reperfusion in a rat model of ovarian ischemia-reperfusion injury, displayed protective effects. It achieved this by reducing cyclooxygenase-2 (COX-2) expression and decreasing hemorrhage in ovarian tissue, suggesting potential therapeutic applications in mitigating such injuries [].

Q10: How is dinoprost metabolized in the body?

A10: Dinoprost is rapidly metabolized, primarily in the lungs, to form its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM) [, ].

Q11: Does the route of administration (intramuscular vs. intravulvosubmucous) affect the absorption and distribution of dinoprost?

A11: Contrary to the hypothesis that intravulvosubmucous (IVSM) administration might allow dinoprost to bypass the lungs, studies found no significant difference in serum concentrations of dinoprost or PGFM following IVSM and intramuscular (IM) injections []. This suggests that dinoprost, regardless of the administration route, reaches the systemic circulation before reaching the ovaries [].

Q12: What are the potential adverse effects associated with dinoprost administration?

A13: Dinoprost administration can lead to various side effects, including increased sweating, diarrhea, colic, and transient increases in heart and respiratory rates in some animals []. Intramuscular injections can also cause localized tissue damage, potentially impacting meat quality in cattle [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.